molecular formula C15H18O3 B1453842 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid CAS No. 1087799-13-0

3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid

Cat. No. B1453842
M. Wt: 246.3 g/mol
InChI Key: RMEREZBDPISWSI-MDZDMXLPSA-N
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Description

“3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid”, also known as β-cyclohexylstyrene acid, is a compound that has garnered interest in the scientific world. It has a molecular weight of 246.31 . The IUPAC name for this compound is (2E)-3-[3-(cyclohexyloxy)phenyl]prop-2-enoic acid .


Molecular Structure Analysis

The molecule consists of 18 Hydrogen atoms, 15 Carbon atoms, and 3 Oxygen atoms . The InChI code for this compound is 1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+ .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Solar Cell Efficiency

A study by Shanmugam, Pandian, and Ramasamy (2019) described the synthesis of a phenyl-conjugated Oligoene dye structurally similar to 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid. This dye was used in dye-sensitized solar cells (DSSC), demonstrating a solar cell efficiency of 1.7% with significant parameters like open-circuit voltage, short-circuit current density, and fill factor. The dye's absorption properties and electron transfer processes were analyzed, providing insights into its potential for solar cell applications (Shanmugam, Pandian, & Ramasamy, 2019).

Electronic Properties and Thermal Analysis

In another study by Kotteswaran, Pandian, and Ramasamy (2016), a compound structurally similar to the chemical of interest was synthesized and its structure was confirmed through various spectroscopic methods. The electronic properties of the molecule were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal stability was assessed through thermal analysis. This research highlights the compound's potential in various electronic and material science applications (Kotteswaran, Pandian, & Ramasamy, 2016).

Antileukotrienic Agents Synthesis

Jampílek et al. (2004) synthesized compounds including 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid as potential antileukotrienic drugs. The study described the synthesis process, in-vitro cytotoxicity testing, and evaluation of antiplatelet activity. These findings are crucial for understanding the potential medical applications of similar prop-2-enoic acid derivatives (Jampílek et al., 2004).

Potential in Liquid Crystal Displays

Hegde et al. (2013) researched prop-2-enoates derived from thiophene-based compounds for their ability to promote photoalignment of nematic liquid crystals. This study shows the potential application of compounds like 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid in the development of liquid crystal displays (LCDs). The study explored how the molecular structure, including the position of thiophene moieties and fluoro-substituents, influences liquid crystal alignment (Hegde, Alla, Matharu, & Komitov, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-3-(3-cyclohexyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEREZBDPISWSI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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